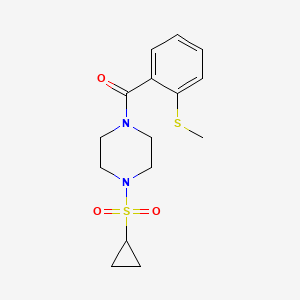

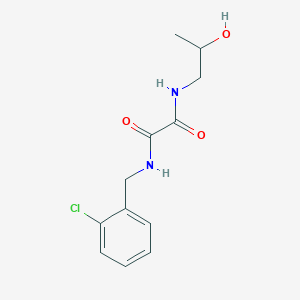

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives with various substituents has been a subject of interest due to their potential therapeutic applications. In one study, a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were synthesized by reacting secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by the addition of 2-furyl(1-piperazinyl)methanone in the presence of K2CO3 and acetonitrile under reflux conditions . Another research effort focused on the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives using the reductive amination method with sodium triacetoxyborohydride, yielding a series of piperazine derivatives . These studies highlight the versatility of piperazine as a core structure for the development of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. In the case of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, single-crystal X-ray diffraction studies confirmed their structures, and density functional theory (DFT) calculations provided insights into the reactive sites for electrophilic and nucleophilic attacks . The piperazine ring in these structures adopts a chair conformation, which is a common feature in such compounds, influencing their interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by the substituents attached to the piperazine core. The studies mentioned do not provide detailed reaction mechanisms but suggest that the synthesized compounds could interact with biological enzymes and exhibit enzyme inhibitory activity . The presence of sulfonyl and methanone groups in these derivatives could potentially be involved in various chemical reactions, contributing to their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The studies provided do not offer extensive data on these properties; however, the crystallization of the compounds in the monoclinic crystal system and the presence of intermolecular hydrogen bonds suggest that these compounds have distinct solid-state characteristics . The Hirshfeld surface analysis further reveals the nature of intermolecular contacts, which can affect the solubility and bioavailability of these compounds .

科学的研究の応用

Anticancer and Antituberculosis Activities

Research into derivatives of this compound, specifically those involving cyclopropyl and piperazin-1-yl methanone, has shown significant potential in treating cancer and tuberculosis. For instance, a study on the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives demonstrated that some of these compounds exhibit significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against M. tb H37Rv strain. The synthesis method was straightforward, and certain compounds showed dual anticancer and antituberculosis effects, highlighting their potential as multifunctional therapeutic agents (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).

Enzyme Inhibition and Therapeutic Agent Development

Derivatives of this compound have also been explored for their enzyme inhibitory activities and potential as therapeutic agents. A notable study synthesized derivatives that showed considerable inhibitory activity against α-glucosidase enzyme, alongside evaluating their hemolytic and cytotoxic profiles. This research points to the therapeutic potential of these compounds in treating diseases where enzyme inhibition is beneficial (Muhammad Athar Abbasi et al., 2019).

Corrosion Inhibition

Another interesting application is in the field of corrosion inhibition, where a novel organic compound, synthesized from a derivative of this chemical, was found to effectively prevent mild steel corrosion in acidic media. This suggests potential industrial applications, especially in protecting metal surfaces against corrosion (P. Singaravelu & N. Bhadusha, 2022).

Alzheimer's Disease Research

Exploration of synthetic multifunctional amides, including derivatives of this compound, has shown promise as new therapeutic agents for Alzheimer's disease through enzyme inhibition, chemoinformatic properties, molecular docking, and dynamic simulation insights. These findings highlight the compound's potential in developing new drugs against Alzheimer’s disease, offering hope for effective treatments in the future (Mubashir Hassan et al., 2018).

将来の方向性

The future directions for research on “(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone” and similar compounds could include further exploration of their biological activities and potential applications in medicine and agrochemicals . Additionally, more research could be done to understand their synthesis, molecular structure, and chemical reactions.

作用機序

Target of Action

The primary target of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone is the enzyme monoacylglycerol lipase (MAGL) . MAGL is an attractive therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .

Mode of Action

This compound interacts with MAGL, inhibiting its activity . This is beneficial as it avoids the side effects associated with prolonged MAGL inactivation .

Biochemical Pathways

By inhibiting MAGL, this compound affects the endocannabinoid system (ECS) . The ECS is constituted by the cannabinoid receptors type 1 and type 2 (CB1, CB2), a series of signaling molecules called endocannabinoids (eCBs), and biosynthetic and degrading enzymes involved in the production and transformation of the eCBs . The inhibition of eCBs degradation can be considered as a promising pharmacological strategy to activate the ECS limiting the side effects associated with direct receptor agonists .

Result of Action

The molecular and cellular effects of this compound’s action include efficient reversible MAGL inhibition and promising antiproliferative activity on breast and ovarian cancer cell lines . This makes it a promising lead for the development of new and more potent reversible MAGL inhibitors .

特性

IUPAC Name |

(4-cyclopropylsulfonylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S2/c1-21-14-5-3-2-4-13(14)15(18)16-8-10-17(11-9-16)22(19,20)12-6-7-12/h2-5,12H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNZOQIJQLZJSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B2551072.png)

![1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551074.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551081.png)

![N-(4-Pyridin-2-yl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2551088.png)

![N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551091.png)

![6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2551093.png)

![N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2551094.png)